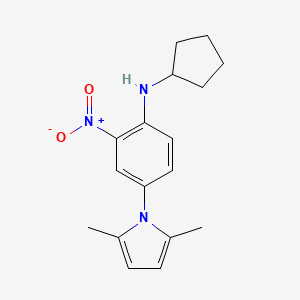
N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline, also known as CP-544326, is a small molecule inhibitor that has been studied for its potential therapeutic use in various diseases. It is a member of the class of compounds called anilinopyrimidines, which have been found to exhibit potent biological activity.
Mecanismo De Acción
N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline acts as a potent inhibitor of several enzymes and receptors involved in various cellular processes. It has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth, survival, and proliferation. Additionally, it has been shown to inhibit the VEGFR2 receptor, which is involved in angiogenesis, the process of forming new blood vessels.
Biochemical and Physiological Effects:
N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been found to exhibit potent anti-tumor activity in various cancer cell lines. It has also been shown to inhibit the growth and migration of endothelial cells, which are involved in the formation of new blood vessels. Additionally, it has been found to reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline in lab experiments is its potent inhibitory activity against several enzymes and receptors. This makes it a useful tool for studying the role of these targets in various cellular processes. However, one limitation is that it may exhibit off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline. One potential application is in the development of new drugs for cancer, inflammation, and cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects. Furthermore, the development of new synthesis methods and analogs may lead to the discovery of more potent and selective inhibitors.
Métodos De Síntesis
N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis method involves the use of reagents such as sodium hydride, potassium tert-butoxide, and palladium on carbon. The final product is obtained through a purification process using chromatography techniques.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline has been studied for its potential use in treating various diseases such as cancer, inflammation, and cardiovascular diseases. It has been found to exhibit potent inhibitory activity against several enzymes and receptors including PI3K, mTOR, and VEGFR2. This makes it a promising candidate for the development of new drugs for these diseases.
Propiedades
IUPAC Name |
N-cyclopentyl-4-(2,5-dimethylpyrrol-1-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12-7-8-13(2)19(12)15-9-10-16(17(11-15)20(21)22)18-14-5-3-4-6-14/h7-11,14,18H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWFHBOSGNAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)NC3CCCC3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-4-(2,5-dimethyl-1H-pyrrol-1-yl)-2-nitroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5909951.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5909964.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5909968.png)
![4-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5909985.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5909986.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909996.png)
![4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol](/img/structure/B5910005.png)
![N-[1-(4-methoxyphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5910009.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)
![N-[4-(1-allyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910019.png)

![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}ethanol](/img/structure/B5910027.png)